

# ELISA assay development for quantifying CART(62-76) levels

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## Compound of Interest

Compound Name: CART(62-76)(human,rat)

Cat. No.: B561575

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## Competitive ELISA for the Quantification of CART(62-76)

### Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a variety of physiological processes, including feeding, reward, and stress.[1][2][3] The fragment CART(62-76) has been shown to be biologically active, exhibiting effects on the central nervous system.[4][5] Accurate quantification of CART(62-76) levels in biological samples is crucial for understanding its physiological roles and for the development of potential therapeutic agents. This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of CART(62-76). This assay is a sensitive and specific method suitable for measuring the concentration of this small peptide in various sample types.[6][7][8]

The principle of this competitive ELISA is based on the competition between the CART(62-76) in the sample and a fixed amount of labeled CART(62-76) for a limited number of binding sites on a specific anti-CART(62-76) antibody coated onto a microplate. The amount of labeled

CART(62-76) that binds to the antibody is inversely proportional to the concentration of CART(62-76) in the sample.<sup>[7]</sup><sup>[9]</sup>

## I. Data Presentation

Table 1: Summary of Quantitative Parameters for CART(62-76) Competitive ELISA

Parameter	Recommended Value/Range	Notes
Coating Antibody Concentration	1 - 5 µg/mL	Optimal concentration should be determined by checkerboard titration.
CART(62-76) Standard Range	0.1 - 100 ng/mL	Prepare a serial dilution of the peptide standard.
HRP-conjugated CART(62-76)	0.1 - 1 µg/mL	Optimal concentration should be determined experimentally.
Sample Dilution Factor	1:10 - 1:100	Dependent on the expected concentration of CART(62-76) in the sample.
Incubation Times		
Coating	Overnight at 4°C	Ensures sufficient antibody adsorption to the plate.
Blocking	1 - 2 hours at room temperature	Prevents non-specific binding. [9]
Competition	2 hours at room temperature	Allows for competitive binding to occur.
Secondary Antibody (if applicable)	1 hour at room temperature	
Substrate Development	15 - 30 minutes at room temperature	Monitor color development and stop the reaction when appropriate.
Wavelength for Absorbance Reading	450 nm	
Assay Sensitivity (LOD)	~0.1 ng/mL	Limit of Detection; may vary based on optimization.
Assay Range (LLOQ - ULOQ)	0.5 - 50 ng/mL	Lower and Upper Limits of Quantification.

Intra-assay Precision (%CV)	< 10%	Coefficient of Variation within a single assay.
Inter-assay Precision (%CV)	< 15%	Coefficient of Variation between different assays.

## II. Experimental Protocols

### A. Materials and Reagents

- High-binding 96-well microplates
- Anti-CART(62-76) primary antibody (polyclonal or monoclonal)
- CART(62-76) peptide standard[10]
- Horseradish peroxidase (HRP)-conjugated CART(62-76) or a secondary anti-species IgG-HRP conjugate if the primary antibody is unlabeled.[11][12][13][14][15]
- Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)
- Blocking Buffer (PBS with 1% BSA or Casein)
- Sample/Standard Diluent (PBS with 0.1% BSA, 0.05% Tween-20)
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
- Stop Solution (2 N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader
- Pipettes and tips
- Deionized water

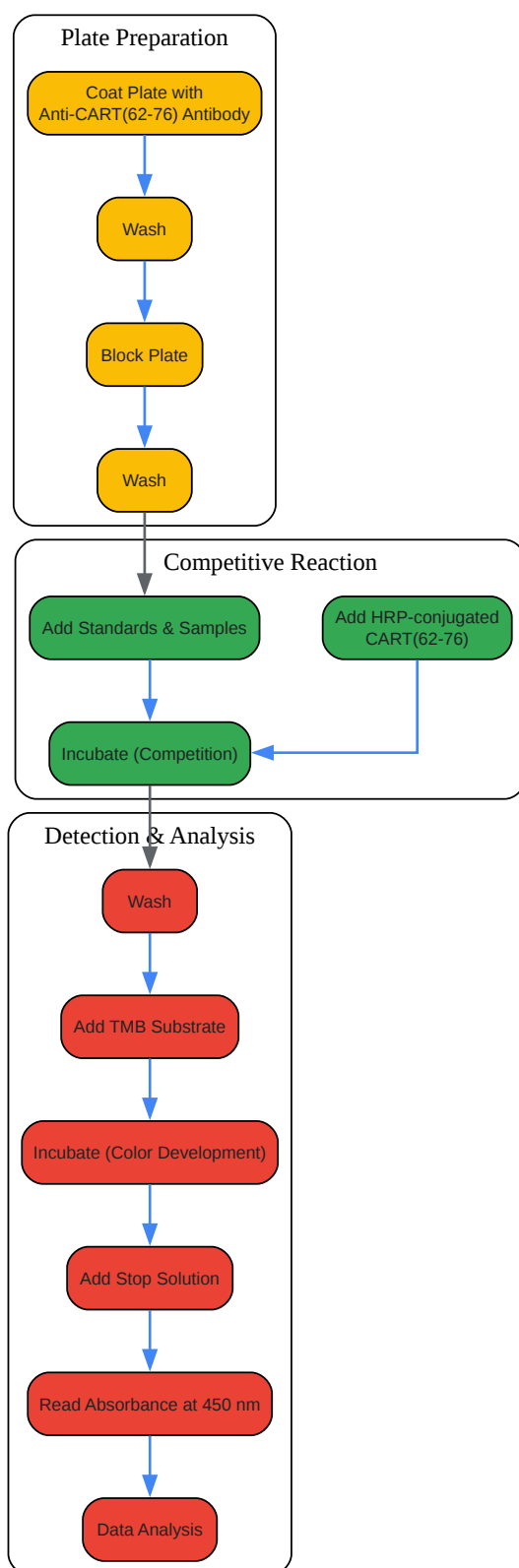
### B. Detailed Methodologies

1. Plate Coating a. Dilute the anti-CART(62-76) antibody to the optimized concentration (e.g., 2  $\mu\text{g/mL}$ ) in Coating Buffer. b. Add 100  $\mu\text{L}$  of the diluted antibody to each well of the 96-well microplate. c. Cover the plate and incubate overnight at 4°C. d. The following day, wash the plate three times with 200  $\mu\text{L}$ /well of Wash Buffer.[8]
2. Blocking a. Add 200  $\mu\text{L}$  of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate three times with 200  $\mu\text{L}$ /well of Wash Buffer.[8]
3. Competitive Reaction a. Prepare serial dilutions of the CART(62-76) standard (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0  $\text{ng/mL}$ ) in Sample/Standard Diluent. b. Prepare samples by diluting them in Sample/Standard Diluent. c. Add 50  $\mu\text{L}$  of the standards and samples to the appropriate wells. d. Add 50  $\mu\text{L}$  of HRP-conjugated CART(62-76) (at its optimized concentration) to all wells. e. Cover the plate and incubate for 2 hours at room temperature with gentle shaking.
4. Detection a. Wash the plate five times with 200  $\mu\text{L}$ /well of Wash Buffer. b. Add 100  $\mu\text{L}$  of TMB Substrate Solution to each well. c. Incubate for 15-30 minutes at room temperature in the dark. d. Add 50  $\mu\text{L}$  of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
5. Data Acquisition a. Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[16]

### C. Data Analysis

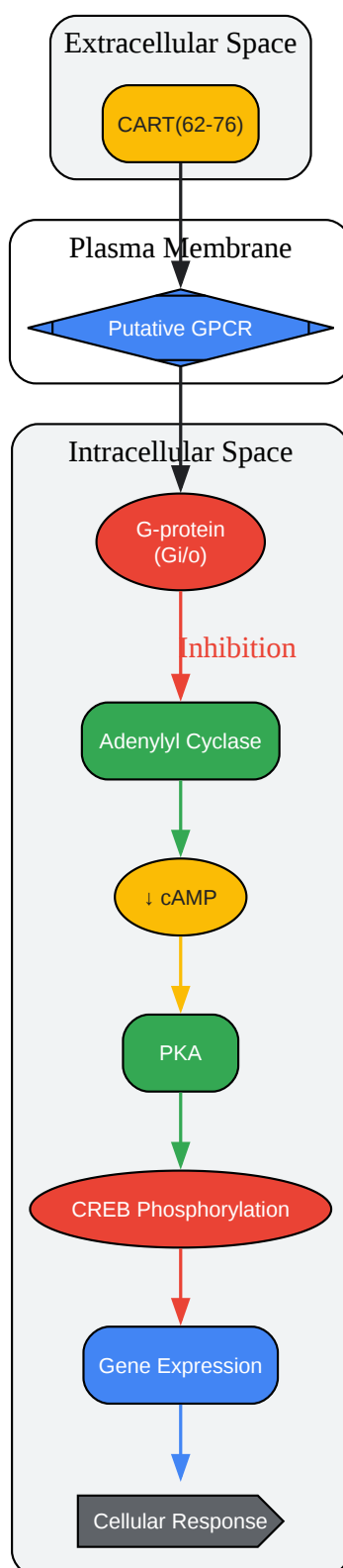
- Calculate the average absorbance for each set of standards and samples.
- Create a standard curve by plotting the mean absorbance (Y-axis) against the corresponding CART(62-76) concentration (X-axis). A semi-log plot is often used for competitive ELISAs.
- The concentration of CART(62-76) in the samples can be determined by interpolating their absorbance values from the standard curve.
- Remember to multiply the interpolated concentration by the sample dilution factor to obtain the final concentration in the original sample.

## III. Visualizations



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Caption: Competitive ELISA workflow for CART(62-76) quantification.



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Caption: Postulated CART peptide signaling pathway via a G-protein coupled receptor.

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